molecular formula C25H48O6 B12720938 2,2-Bis(hydroxymethyl)-1,3-propanediyl didecanoate CAS No. 61361-83-9

2,2-Bis(hydroxymethyl)-1,3-propanediyl didecanoate

Cat. No.: B12720938
CAS No.: 61361-83-9
M. Wt: 444.6 g/mol
InChI Key: IFHCVUJSBCYBGF-UHFFFAOYSA-N
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Description

2,2-Bis(hydroxymethyl)-1,3-propanediyl didecanoate is a chemical compound known for its versatile applications in various fields. It is a derivative of pentaerythritol, a compound with four hydroxyl groups, which makes it a valuable substrate for synthesizing polyfunctionalized compounds. This compound is often used in the production of polymers, resins, and other industrial materials due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(hydroxymethyl)-1,3-propanediyl didecanoate typically involves the esterification of pentaerythritol with decanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the resulting product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and consistent product quality. The use of environmentally friendly catalysts and solvents is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(hydroxymethyl)-1,3-propanediyl didecanoate undergoes various chemical reactions, including:

    Esterification: The compound can react with carboxylic acids to form esters.

    Transesterification: It can undergo transesterification reactions with other esters in the presence of a catalyst.

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form alcohols.

Common Reagents and Conditions

    Catalysts: Sulfuric acid, p-toluenesulfonic acid, and anhydrous ferrous sulfate.

    Solvents: Benzene, toluene, and diisopropyl ether.

    Conditions: Reflux conditions are commonly used to facilitate the reactions.

Major Products Formed

    Esters: Formed through esterification and transesterification reactions.

    Alcohols: Formed through reduction reactions.

    Carbonyl Compounds: Formed through oxidation reactions.

Scientific Research Applications

2,2-Bis(hydroxymethyl)-1,3-propanediyl didecanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing polyfunctionalized compounds and polymers.

    Biology: Employed in the development of biocompatible materials and drug delivery systems.

    Medicine: Investigated for its potential use in creating biodegradable medical implants and controlled-release drug formulations.

    Industry: Utilized in the production of resins, coatings, and adhesives due to its excellent chemical stability and mechanical properties.

Mechanism of Action

The mechanism of action of 2,2-Bis(hydroxymethyl)-1,3-propanediyl didecanoate involves its ability to form stable ester bonds with various substrates. The hydroxyl groups in the compound can undergo nucleophilic substitution reactions, leading to the formation of esters and other derivatives. These reactions are facilitated by the presence of catalysts and specific reaction conditions, allowing for precise control over the product formation.

Comparison with Similar Compounds

Similar Compounds

    Pentaerythritol: A precursor to 2,2-Bis(hydroxymethyl)-1,3-propanediyl didecanoate, known for its four hydroxyl groups.

    Dipentaerythritol: Similar to pentaerythritol but with additional hydroxyl groups, offering higher functionality.

    1,1,1-Tris(hydroxymethyl)ethane: Another polyol with three hydroxyl groups, used in similar applications.

Uniqueness

This compound is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its ability to form stable esters with long-chain fatty acids makes it particularly valuable in the production of high-performance polymers and resins. Additionally, its biocompatibility and biodegradability make it an attractive candidate for medical and biological applications.

Properties

CAS No.

61361-83-9

Molecular Formula

C25H48O6

Molecular Weight

444.6 g/mol

IUPAC Name

[2-(decanoyloxymethyl)-3-hydroxy-2-(hydroxymethyl)propyl] decanoate

InChI

InChI=1S/C25H48O6/c1-3-5-7-9-11-13-15-17-23(28)30-21-25(19-26,20-27)22-31-24(29)18-16-14-12-10-8-6-4-2/h26-27H,3-22H2,1-2H3

InChI Key

IFHCVUJSBCYBGF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)OCC(CO)(CO)COC(=O)CCCCCCCCC

Origin of Product

United States

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